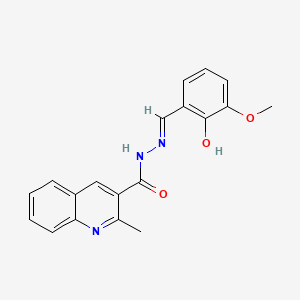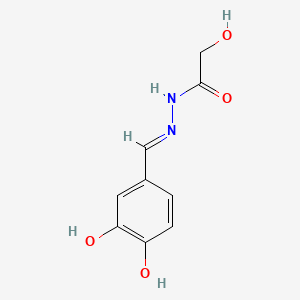
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate has been found to have a range of potential scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. It has also been studied for its potential to modulate the immune system and for its potential use in the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in inflammation, cell growth and immune system function. This compound has been found to have a high binding affinity for certain receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of cancer cells, by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to modulate the immune system, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive to synthesize, and its mechanism of action is not fully understood. In addition, its biological activity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate. One area of research is the further elucidation of its mechanism of action, which may help to identify new targets for drug development. Another area of research is the optimization of its biological activity, through the synthesis of analogs and the identification of structure-activity relationships. In addition, this compound may have potential applications in the treatment of a range of diseases, including cancer and autoimmune diseases, and further studies are needed to explore its therapeutic potential.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate has been achieved using several methods. One of the most common methods is the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity.
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-methyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-10(17-16-8)14(19)20-6-13(18)15-9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWOEPNMQYCKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)
![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
![1-{[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B604715.png)
![3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B604717.png)


![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)